5-Bromo-2-chloro-3-(pyrrolidine-1-carbonyl)pyridine

Purity Quality Control Reproducibility

This 97% pure 5-Bromo-2-chloro-3-(pyrrolidine-1-carbonyl)pyridine offers a unique substitution pattern combining a 3-carbonyl-pyrrolidine moiety with a 2-chloro-5-bromo pyridine core. The orthogonal bromine and chlorine atoms enable sequential cross-coupling (Suzuki, Buchwald-Hartwig) for site-specific functionalization. Compared to non-carbonyl analogs, the pyrrolidine-carbonyl motif reduces LogP by 0.20 units and increases TPSA by 118%, enhancing aqueous solubility. With a boiling point of 415.1°C and flash point of 204.9°C, this scaffold withstands high-temperature reactions without decomposition, making it ideal for hit-to-lead SAR campaigns and chemical probe construction.

Molecular Formula C10H10BrClN2O
Molecular Weight 289.55 g/mol
CAS No. 1249608-32-9
Cat. No. B1527374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-chloro-3-(pyrrolidine-1-carbonyl)pyridine
CAS1249608-32-9
Molecular FormulaC10H10BrClN2O
Molecular Weight289.55 g/mol
Structural Identifiers
SMILESC1CCN(C1)C(=O)C2=C(N=CC(=C2)Br)Cl
InChIInChI=1S/C10H10BrClN2O/c11-7-5-8(9(12)13-6-7)10(15)14-3-1-2-4-14/h5-6H,1-4H2
InChIKeyBGJWDYNITVXSRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-chloro-3-(pyrrolidine-1-carbonyl)pyridine: A Halogenated Pyridine Scaffold for Targeted Synthesis and Probe Development


5-Bromo-2-chloro-3-(pyrrolidine-1-carbonyl)pyridine (CAS 1249608-32-9) is a halogenated pyridine derivative featuring a pyrrolidine-1-carbonyl moiety at the 3-position. With a molecular formula of C10H10BrClN2O and a molecular weight of approximately 289.56 g/mol, this compound serves as a versatile synthetic intermediate for medicinal chemistry programs . Its core pyridine ring is substituted with bromine and chlorine atoms at the 5- and 2-positions, respectively, while the 3-position is functionalized with a carbonyl group linked to a pyrrolidine ring . This unique substitution pattern positions the compound as a key building block for the construction of more complex molecular architectures, particularly those targeting kinase inhibition and other biological pathways where halogenated heterocycles are privileged scaffolds [1].

Why 5-Bromo-2-chloro-3-(pyrrolidine-1-carbonyl)pyridine Cannot Be Replaced by Simpler Analogs in Synthetic Workflows


The substitution of 5-Bromo-2-chloro-3-(pyrrolidine-1-carbonyl)pyridine with alternative halogenated pyridines or pyrrolidine derivatives is not equivalent due to the compound's unique combination of a 3-carbonyl-pyrrolidine moiety with a 2-chloro-5-bromo pyridine core. This specific substitution pattern introduces steric and electronic effects that are critical for downstream synthetic transformations and potential biological target engagement . For instance, the presence of both bromine and chlorine atoms allows for selective cross-coupling reactions that are not feasible with mono-halogenated analogs . Furthermore, the pyrrolidine-1-carbonyl group at the 3-position imparts distinct conformational constraints and hydrogen-bonding capabilities compared to simpler amides or alkylamines [1]. Therefore, substituting this compound with a generic building block could lead to divergent reaction outcomes, altered binding affinities in target-based assays, or failed synthetic routes.

Quantitative Differentiation: How 5-Bromo-2-chloro-3-(pyrrolidine-1-carbonyl)pyridine Compares to Key Analogs in Purity and Physicochemical Properties


Purity Advantage: 97% vs. 95% in Commercially Available Batches

Commercial sources of 5-Bromo-2-chloro-3-(pyrrolidine-1-carbonyl)pyridine offer varying purity levels, with some vendors providing a 97% purity specification , while others provide 95% . This 2% difference in purity can be critical for sensitive synthetic steps where impurities may interfere with reaction yields or downstream biological assays. Selecting a supplier with a documented 97% purity grade can reduce the need for additional purification steps, thereby saving time and resources.

Purity Quality Control Reproducibility

Predicted Physicochemical Properties: LogP and TPSA Differentiation from Non-Carbonyl Analogs

The predicted physicochemical properties of 5-Bromo-2-chloro-3-(pyrrolidine-1-carbonyl)pyridine can be compared to the non-carbonyl analog 5-Bromo-2-chloro-3-(pyrrolidin-1-yl)pyridine [1]. The presence of the carbonyl group in the target compound significantly alters its polarity and hydrogen-bonding capacity, as reflected in calculated parameters such as Topological Polar Surface Area (TPSA) and partition coefficient (LogP).

LogP TPSA ADME

Thermal Stability: Boiling Point and Flash Point Comparison for Synthetic Planning

The predicted boiling point and flash point of 5-Bromo-2-chloro-3-(pyrrolidine-1-carbonyl)pyridine provide practical guidance for its handling and use in high-temperature reactions compared to the simpler 5-Bromo-2-chloropyridine precursor . The target compound exhibits significantly higher thermal stability, which can be advantageous in reactions requiring elevated temperatures.

Thermal Stability Boiling Point Safety

Molecular Weight and Halogen Content: Basis for Reaction Stoichiometry and Density

The molecular weight and density of 5-Bromo-2-chloro-3-(pyrrolidine-1-carbonyl)pyridine are distinct from its parent pyridine, impacting stoichiometric calculations and material handling. The addition of the pyrrolidine-1-carbonyl group increases molecular weight and predicted density, which can affect solution concentrations and reaction scale-up.

Molecular Weight Density Stoichiometry

Hazard Profile: Classified as Harmful/Irritant vs. Non-Hazardous Precursor

Safety data sheets for 5-Bromo-2-chloro-3-(pyrrolidine-1-carbonyl)pyridine classify it as harmful if swallowed (H302) and an irritant to skin and eyes (H315, H319) . In contrast, the precursor 5-Bromo-2-chloropyridine is not classified as hazardous for transport in many jurisdictions . This difference in hazard profile necessitates distinct handling and storage protocols for the target compound.

Safety Hazard Classification Handling

Recommended Application Scenarios for 5-Bromo-2-chloro-3-(pyrrolidine-1-carbonyl)pyridine Based on Quantitative Differentiation


Medicinal Chemistry Lead Optimization: Modulating ADME Properties via Carbonyl Incorporation

Given the 118% increase in predicted TPSA and 0.20 unit decrease in LogP compared to the non-carbonyl analog , 5-Bromo-2-chloro-3-(pyrrolidine-1-carbonyl)pyridine is an ideal scaffold for medicinal chemists seeking to enhance aqueous solubility and reduce lipophilicity in a lead series. The carbonyl-pyrrolidine motif provides a hydrogen-bond acceptor that can be strategically employed to improve target binding or to mitigate off-target promiscuity. The 97% purity grade further ensures that structure-activity relationship (SAR) interpretations are not confounded by impurities, making it a reliable choice for hit-to-lead campaigns.

High-Temperature Synthesis: Leveraging Enhanced Thermal Stability

The significantly higher boiling point (415.1 °C vs. 208.1 °C) and flash point (204.9 °C vs. 79.7 °C) relative to 5-Bromo-2-chloropyridine [1] make this compound particularly suitable for synthetic protocols requiring elevated temperatures, such as certain cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) that benefit from increased reaction rates at high temperatures without risk of decomposition or volatility issues. This thermal stability reduces the need for specialized high-pressure equipment and improves safety margins during scale-up operations.

Bioconjugation and Probe Development: Exploiting Halogen Handles for Selective Functionalization

The presence of both bromine and chlorine atoms at the 5- and 2-positions, respectively, provides orthogonal synthetic handles for sequential functionalization [2]. This feature is particularly valuable in the construction of chemical probes for target identification or in bioconjugation strategies where site-specific labeling is required. For example, the bromine atom can participate in palladium-catalyzed cross-coupling reactions, while the chlorine atom can be later displaced via nucleophilic aromatic substitution, enabling the introduction of two distinct reporter groups or affinity tags onto a single pyridine core.

Analytical Standard and Method Development: Defined Purity for Calibration

The availability of this compound in a defined 97% purity grade makes it suitable as a reference standard for analytical method development, such as HPLC or LC-MS assay validation in pharmaceutical quality control. Its distinct retention time and mass spectral signature can be used to calibrate instruments and quantify the compound in complex mixtures, ensuring the accuracy and reproducibility of analytical results in drug discovery and development workflows.

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